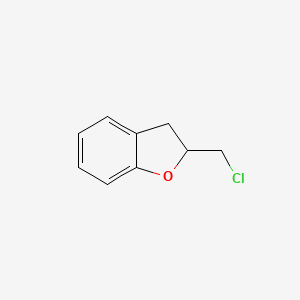

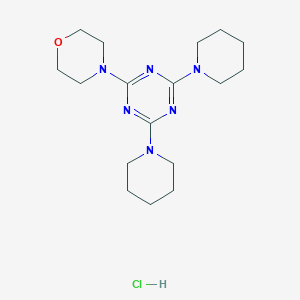

![molecular formula C17H16N8 B2856513 N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286706-98-6](/img/structure/B2856513.png)

N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . Triazolopyrimidines are a subclass of pyrimidines, composed of a triazole ring fused with a pyrimidine ring . They have been extensively studied due to their significant biological activities .

Synthesis Analysis

Pyrimidines and their derivatives can be synthesized through various methods. For instance, one method involves reacting chalcone with guanidine hydrochloride . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms. In the case of triazolopyrimidines, an additional triazole ring is fused to the pyrimidine ring .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions due to the presence of nitrogen atoms and the ability to form hydrogen bonds. They can participate in reactions such as alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis

Pyrimidines are colorless compounds and are much weaker bases than pyridine. They are also soluble in water .Applications De Recherche Scientifique

Synthesis Techniques

- Intramolecular Oxidative N-N Bond Formation : A method involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This approach allows for metal-free oxidative N-N bond formation, featuring short reaction times and high yields (Zheng et al., 2014).

Chemical Properties and Reactions

- Nitration and Heterocyclization : The nitration of azolo[1,5-a]pyrimidin-7-amines with various nitration agents has been explored, leading to a series of nitration products. Subsequent reduction and heterocyclization of these products form new compounds with potential for further study and application (Gazizov et al., 2020).

Biological Activities

- Antiparasitic Properties : Research into 1,2,4-triazolo[1,5-a]pyrimidines has highlighted their potential bioactivity, including antifungal, antipyretic, analgesic, anti-inflammatory, antitumoral, and antiparasitic properties. Specific attention has been given to their antiparasitic activity and therapeutic potential against neglected diseases such as leishmaniasis and Chagas disease (Salas et al., 2017).

Applications in Material Science

- Photophysical Properties for OLEDs : Studies on heteroleptic Ir(III) metal complexes incorporating pyrimidine chelates have demonstrated significant potential in organic light-emitting diodes (OLEDs), highlighting the role of these compounds in the development of high-performance lighting and display technologies (Chang et al., 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is currently under investigation. It has been suggested that it may have anti-gastric cancer effects .

Mode of Action

It is believed to interact with its targets in a way that inhibits the proliferation of gastric cancer cells .

Biochemical Pathways

It is known that the compound is involved in the inhibition of gastric cancer cell proliferation . The downstream effects of this inhibition are currently being studied.

Result of Action

The result of the compound’s action is believed to be the inhibition of gastric cancer cell proliferation . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of gastric cancer.

Orientations Futures

Propriétés

IUPAC Name |

7-N-(4-methylphenyl)-5-N-(pyridin-3-ylmethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8/c1-11-4-6-13(7-5-11)20-15-14-16(24-25-23-14)22-17(21-15)19-10-12-3-2-8-18-9-12/h2-9H,10H2,1H3,(H3,19,20,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYUTQZQGGLRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)

![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)

![N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2856435.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate](/img/structure/B2856436.png)

![(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2856437.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)

![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)